molecular formula C7H10N4O3 B1682251 Theophylline monohydrate CAS No. 5967-84-0

Theophylline monohydrate

Cat. No. B1682251
CAS RN: 5967-84-0
M. Wt: 198.18 g/mol
InChI Key: INQSMEFCAIHTJG-UHFFFAOYSA-N
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Description

Theophylline monohydrate is a natural alkaloid derivative of xanthine isolated from the plants Camellia sinensis and Coffea arabica . It appears to inhibit phosphodiesterase and prostaglandin production, regulate calcium flux and intracellular calcium distribution, and antagonize adenosine .


Synthesis Analysis

Theophylline monohydrate can be synthesized in the laboratory by dissolving form II (1 g) in ultrapure water (50 mL) at approximately 60 °C under vigorous stirring . Theophylline anhydrate converts to monohydrate when exposed to >80% relative humidity and dehydrates at low RH (usually <20%) .


Molecular Structure Analysis

Theophylline monohydrate exhibits a unique ladder-like structure, where rigid molecular dimers (rungs) weakly connect to more rigid water chains (rails) . This structure is responsible for its surprisingly high plasticity .


Chemical Reactions Analysis

Theophylline monohydrate exhibits better solubility in water than its anhydrous form . The dehydration of Theophylline monohydrate is considered a two-step process consisting of dehydration and evaporation of crystal water .


Physical And Chemical Properties Analysis

Theophylline monohydrate has a molecular weight of 198.18 g/mol . It exhibits better solubility in water than its anhydrous form . Its unique ladder-like structure contributes to its high plasticity .

Scientific Research Applications

Real-time Monitoring of Hydration Reaction

Theophylline Monohydrate is used in the real-time monitoring of hydration reactions . This is done using terahertz attenuated total reflection time domain spectroscopy (THz-attenuated total reflection (ATR)-TDS) . This technology allows for the detection of the presence of the hydrate form and the time required for the anhydrous form to transform into the hydrate form .

Pharmaceutical Applications

Theophylline Monohydrate is used in therapy for respiratory diseases such as COPD and asthma . It is used as the active pharmaceutical ingredient because of its better solubility .

Tabletability and Plasticity

Theophylline Monohydrate exhibits superior plasticity and tabletability . This is explained by its unique ladder-like structure, where rigid molecular dimers (rungs) weakly connect to more rigid water chains (rails) . The low energy barrier for moving rigid dimers down the rigid water chains enables facile propagation of dislocations in Theophylline Monohydrate crystals when subjected to an external stress .

Pseudo-polymorphism Evaluation

Theophylline Monohydrate is used in the evaluation of pseudo-polymorphism in pharmaceuticals . Pseudo-polymorphism such as the existence of hydrate and anhydrous forms affects important physicochemical characteristics including solubility and stability .

Phase Conversion

Theophylline Monohydrate powder, with particle size and shape substantially similar to a theophylline anhydrate powder, was prepared by vapor-mediated phase conversion . This process made it possible to unambiguously identify the role of bonding area and bonding strength on powder tableting performance .

Transformation Kinetics

Using theophylline as the model hydrate former, transformation kinetics was monitored for various excipients in both slurry and granulation experiments . This was done using Raman spectroscopy to monitor the transformation .

Safety and Hazards

Theophylline monohydrate is toxic if swallowed and may damage the unborn child . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Theophylline monohydrate exhibits better tableting performance than Theophylline anhydrate . Future research could focus on the impact of wet granulation on the tableting process . There is also potential for further exploration of the multifaceted application and usefulness of thermal analysis in pharmacology .

properties

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N4O2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQSMEFCAIHTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208361
Record name Theophylline monohydrate
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Theophylline monohydrate

CAS RN

5967-84-0
Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theophylline [USP:BAN:JAN]
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Record name Theophylline monohydrate
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Record name 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, hydrate (1:1)
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Record name THEOPHYLLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the difference between theophylline anhydrate and theophylline monohydrate?

A: Theophylline anhydrate and theophylline monohydrate are two different solid forms of theophylline. Theophylline anhydrate is the anhydrous form, meaning it contains no water molecules in its crystal structure. In contrast, theophylline monohydrate is a hydrate, with one water molecule incorporated for each molecule of theophylline in its crystal lattice. [, ]

Q2: How does the presence of water affect the properties of theophylline?

A: The presence of water in theophylline monohydrate significantly impacts its physicochemical properties. For example, theophylline monohydrate exhibits superior plasticity and tabletability compared to the anhydrous form. [, ] Additionally, the dissolution rate and solubility of the two forms differ, influencing the bioavailability and therapeutic efficacy of theophylline. [, , ]

Q3: What polymorphic forms of theophylline anhydrate are known?

A: Research has identified two polymorphic forms of theophylline anhydrate, designated as form I and form III. [, ] Form I is the stable anhydrous form under ambient conditions. Form III is a metastable anhydrate, meaning it is less stable than form I and tends to convert to the stable form over time. []

Q4: What techniques are used to characterize different solid forms of theophylline?

A4: Researchers employ various analytical techniques to identify and characterize different solid forms of theophylline, including:

  • X-ray powder diffraction (XRPD): This technique helps identify and quantify different polymorphic forms present in a sample. [, , , , ]
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with phase transitions, such as dehydration or melting, providing information about the thermal stability and transitions between different forms. [, , , , ]
  • Thermogravimetric analysis (TG): TG measures weight changes as a function of temperature, allowing for the quantification of water content and assessment of dehydration kinetics. [, , ]
  • Infrared (IR) and Raman spectroscopy: These vibrational spectroscopic techniques provide information about molecular vibrations, which are sensitive to changes in chemical bonding and molecular environment. They are valuable tools for identifying different forms, monitoring phase transitions, and studying hydrogen bonding interactions. [, , , , , , ]
  • Atomic Force Microscopy (AFM): AFM allows for the visualization of surface changes at the nanoscale, providing insights into the mechanisms of hydrate formation and dissolution. []

Q5: How does the manufacturing process affect the polymorphic form of theophylline in tablets?

A: The manufacturing process, specifically the granulation method and drying temperature, can significantly influence the polymorphic form of theophylline in tablets. For instance, high-shear wet granulation tends to produce a mixture of stable anhydrous theophylline (form I) and metastable anhydrous theophylline (form III), while fluid-bed granulation predominantly yields the stable anhydrous form. []

Q6: Why is the dissolution rate of theophylline important?

A: The dissolution rate of theophylline is a critical factor influencing its bioavailability, as it determines the rate at which the drug dissolves in the gastrointestinal fluid and becomes available for absorption. [, ] A slower dissolution rate can lead to lower bioavailability and potentially affect therapeutic efficacy.

Q7: How can the dissolution rate of theophylline be modified?

A7: Several factors can influence the dissolution rate of theophylline, including:

  • Polymorphic form: As mentioned earlier, the different polymorphic forms of theophylline exhibit different dissolution rates. [, , ]
  • Particle size: Smaller particle sizes generally dissolve faster due to their larger surface area to volume ratio. []
  • Formulation: The choice of excipients and the manufacturing process can significantly impact the dissolution rate. [, , , , ]

Q8: Is theophylline monohydrate stable under ambient conditions?

A: Theophylline monohydrate can dehydrate under ambient conditions, converting to anhydrous theophylline. [] The dehydration kinetics depend on environmental factors such as temperature and humidity. []

Q9: How does storage humidity affect theophylline tablets?

A: Storing tablets containing metastable anhydrous theophylline (form III) at relative humidity levels above 33% can induce complete conversion to the stable anhydrous form (form I), leading to a significant decrease in the initial dissolution rate. [] This highlights the importance of controlling storage conditions to maintain the physical stability and performance of theophylline tablets.

Q10: What strategies can be used to improve the stability of theophylline formulations?

A10: Various formulation strategies can enhance the stability of theophylline, including:

  • Choice of excipients: Using excipients that can inhibit the conversion between polymorphic forms, such as polyvinylpyrrolidone (PVP), can help maintain the desired physical form and dissolution characteristics of theophylline. []
  • Controlling the granulation process: Selecting a granulation method that minimizes the formation of the less stable anhydrous form (form III) can improve stability. []
  • Optimizing drying conditions: Drying granules at lower temperatures can help retain the desired polymorphic form and prevent undesired transformations during manufacturing. []

Q11: What are the challenges in developing sustained-release formulations of theophylline?

A: The tendency of theophylline anhydrate to transform into the less soluble monohydrate during dissolution presents a challenge for developing sustained-release formulations. [, ] The formation of the monohydrate on the tablet surface can hinder drug release and affect the desired dissolution profile.

Q12: How can Coherent anti-Stokes Raman scattering (CARS) microscopy be used to study theophylline dissolution?

A: CARS microscopy allows for real-time visualization of drug release and solid-state transformations during dissolution testing. [, , ] It provides valuable insights into the spatial distribution of the drug within the tablet matrix and allows researchers to directly observe the formation of theophylline monohydrate, aiding in the development of more effective drug delivery systems.

Q13: How can Near-infrared (NIR) spectroscopy be used to monitor theophylline formulations?

A: NIR spectroscopy, particularly in an in-line setting, can monitor critical parameters during theophylline formulation development. For example, it can track the transformation of theophylline anhydrate to theophylline monohydrate during wet granulation, allowing for real-time process control and optimization. [, ]

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